2-Bromo-5-(hydroxymethyl)benzoic acid

SGLT2 inhibitors Medicinal chemistry Scaffold diversification

This trifunctional benzoic acid scaffold (C8H7BrO3) features orthogonal bromine, carboxylic acid, and hydroxymethyl groups, enabling step-economic, convergent synthesis of SGLT2 inhibitors and focused chemical probe libraries without protecting group manipulations. Choose 95%+ purity to accelerate your medicinal chemistry program.

Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
CAS No. 1187238-21-6
Cat. No. B8011587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(hydroxymethyl)benzoic acid
CAS1187238-21-6
Molecular FormulaC8H7BrO3
Molecular Weight231.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CO)C(=O)O)Br
InChIInChI=1S/C8H7BrO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12)
InChIKeyAWJRTSLWIVNCNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(hydroxymethyl)benzoic Acid (CAS 1187238-21-6) as a Procurement-Ready Pharmaceutical Intermediate for SGLT2 Inhibitor Synthesis


2-Bromo-5-(hydroxymethyl)benzoic acid (CAS 1187238-21-6) is a functionalized benzoic acid derivative characterized by a bromine atom at the ortho-position (C2) and a hydroxymethyl group (-CH₂OH) at the meta-position (C5) of the aromatic ring. With a molecular formula of C₈H₇BrO₃ and a molecular weight of 231.04 g/mol, this white to off-white solid serves as a versatile small-molecule scaffold and key intermediate in medicinal chemistry, particularly for the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors [1]. Its dual functional groups—a carboxylic acid for amide/ester bond formation and a primary alcohol for further derivatization—enable convergent synthetic strategies that are not accessible with simpler mono-functional analogs. Commercially available from multiple reputable vendors with purities ranging from 95% to 98%, this compound is a ready-to-use building block for pharmaceutical research and development programs .

Why 2-Bromo-5-(hydroxymethyl)benzoic Acid Cannot Be Substituted by Common Bromobenzoate Analogs in SGLT2 Inhibitor Synthesis


Bromobenzoic acid derivatives are widely employed as starting materials for SGLT2 inhibitors such as dapagliflozin and empagliflozin, yet their substitution patterns dictate both synthetic feasibility and final product identity [1][2]. The 2-bromo-5-(hydroxymethyl) substitution pattern is not merely an alternative to the 5-bromo-2-chloro motif; it provides a structurally orthogonal handle for late-stage functionalization. The hydroxymethyl group (-CH₂OH) at the 5-position offers a site for oxidation, esterification, or etherification that is chemically distinct from the halogens or methyl groups found in common analogs . This functional group diversity enables the construction of pharmacophores that require a meta-positioned oxygenated linker—a requirement that cannot be met by 2-bromo-5-methylbenzoic acid (CAS 6967-82-4) or 5-bromo-2-chlorobenzoic acid (CAS 21739-92-4) without additional, often low-yielding, synthetic steps [3]. Furthermore, the bromine at C2 retains reactivity for cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig), while the carboxylic acid at C1 provides a handle for amide bond formation, making this compound a trifunctional scaffold uniquely suited for convergent synthesis strategies .

2-Bromo-5-(hydroxymethyl)benzoic Acid (CAS 1187238-21-6): A Quantitative Comparison Against Alternative Bromobenzoate Scaffolds for Procurement Decisions


Enhanced Synthetic Utility: Hydroxymethyl Group vs. Methyl Group in SGLT2 Inhibitor Precursors

2-Bromo-5-(hydroxymethyl)benzoic acid (target) and 2-bromo-5-methylbenzoic acid (comparator, CAS 6967-82-4) differ by a single oxygen atom (C₈H₇BrO₃ vs. C₈H₇BrO₂). This oxidation state difference at C5 is functionally critical. The hydroxymethyl group in the target compound can be directly converted to a halomethyl (e.g., chloromethyl) or aldehyde (formyl) group in a single step, enabling orthogonal coupling strategies. In contrast, the methyl group in the comparator requires harsh benzylic bromination (NBS/AIBN) or oxidation conditions, often resulting in lower yields and multi-step sequences [1]. The target compound thus provides a direct route to oxygenated linkers essential for SGLT2 pharmacophores, reducing synthetic step count and improving atom economy .

SGLT2 inhibitors Medicinal chemistry Scaffold diversification

Differentiated Reactivity Profile: Hydroxymethyl vs. Chloro Substituent for Orthogonal Protection Strategies

A direct comparison between 2-bromo-5-(hydroxymethyl)benzoic acid (target) and 5-bromo-2-chlorobenzoic acid (comparator, CAS 21739-92-4) reveals distinct reactivity landscapes. The comparator possesses two halogen handles (Br and Cl) that can undergo competitive cross-coupling under palladium catalysis, often requiring careful optimization to achieve site-selectivity [1][2]. The target compound replaces the C2 chlorine with a carboxylic acid, and introduces a hydroxymethyl group at C5, establishing a fully orthogonal set of functional groups: a bromine for cross-coupling, a carboxylic acid for amide/ester bond formation, and a primary alcohol for independent derivatization (e.g., etherification, oxidation, or leaving group installation) . This trifunctional nature is not present in 5-bromo-2-chlorobenzoic acid, which lacks a carboxylic acid handle for direct conjugation to amine-containing fragments.

Protecting group strategy Orthogonal reactivity Convergent synthesis

Physicochemical Profile: Predicted pKa and LogP Values Define Distinct Purification and Handling Characteristics

Computational predictions and vendor data provide a physicochemical comparison between 2-bromo-5-(hydroxymethyl)benzoic acid and its close analog, 2-bromo-5-hydroxybenzoic acid (5-bromosalicylic acid, CAS 89-55-4). The target compound has a predicted pKa of 2.85 ± 0.10, a predicted boiling point of 402.2 ± 40.0 °C, and a predicted density of 1.750 ± 0.06 g/cm³ . In contrast, 5-bromosalicylic acid exhibits a pKa of approximately 2.61 and a melting point of 159-162 °C [1]. The higher pKa of the target compound (Δ = +0.24) indicates slightly weaker acidity, which can influence extraction efficiency during aqueous workup and chromatographic retention times. Furthermore, the target compound has a calculated LogP of 1.63 , while 5-bromosalicylic acid has a LogP of 3.23 [2], making the target compound significantly more hydrophilic. This difference of ΔLogP = -1.6 translates to markedly different solubility profiles, with the target being more amenable to reversed-phase HPLC purification and aqueous-compatible reaction conditions.

Physicochemical properties Purification Formulation

Commercial Availability and Purity Benchmarking: Comparable Supply Chain Maturity with Distinct Price-Purity Positioning

A survey of major chemical suppliers reveals that 2-bromo-5-(hydroxymethyl)benzoic acid is commercially available in research quantities (100 mg to 5 g) with purities of 95% to 98% . For comparison, 2-bromo-5-methylbenzoic acid (CAS 6967-82-4) is widely stocked with similar purity (98%) and is generally less expensive due to higher production volume . However, the target compound offers a more advanced oxidation state, which can offset its higher cost by eliminating one or more synthetic steps. 5-Bromo-2-chlorobenzoic acid (CAS 21739-92-4), a key intermediate for dapagliflozin, is available in bulk quantities with 98%+ purity, reflecting its established industrial use . The target compound, while not yet produced at multi-ton scale, is positioned as a specialty intermediate for novel SGLT2 inhibitor analogs and other research programs where the hydroxymethyl handle provides a strategic advantage [1].

Supply chain Purity Cost-efficiency

Procurement-Driven Application Scenarios for 2-Bromo-5-(hydroxymethyl)benzoic Acid (CAS 1187238-21-6)


Medicinal Chemistry: Synthesis of Novel SGLT2 Inhibitor Analogs with Modified Aglycone Moieties

Leveraging the hydroxymethyl group at C5 as a site for introducing diverse linkers (e.g., ethers, carbamates, triazoles), medicinal chemists can systematically explore structure-activity relationships (SAR) around the aglycone portion of SGLT2 inhibitors [1][2]. The bromine at C2 enables late-stage diversification via Suzuki-Miyaura cross-coupling, while the carboxylic acid allows direct conjugation to amine-containing glucoside mimics. This trifunctional scaffold supports the parallel synthesis of focused libraries, accelerating hit-to-lead optimization .

Process Chemistry: Development of Convergent Synthetic Routes for Complex Biaryl Ether Pharmacophores

In process research, the orthogonality of the bromine, carboxylic acid, and hydroxymethyl groups minimizes protecting group manipulations, thereby improving step economy and overall yield [2]. The primary alcohol can be selectively protected as a silyl ether or ester, allowing sequential functionalization of the aryl bromide and carboxylic acid without interference. This convergent approach is particularly valuable for scaling up the synthesis of advanced pharmaceutical intermediates [3].

Chemical Biology: Preparation of Functionalized Probes for Target Engagement Studies

The hydroxymethyl group serves as a convenient attachment point for biotin, fluorophores, or photoaffinity labels via ester or ether linkages. This enables the creation of chemical probes derived from SGLT2 inhibitor scaffolds for target identification, cellular imaging, and pull-down assays . The retained carboxylic acid moiety can also be exploited for immobilization on solid supports or for the synthesis of activity-based probes .

Materials Science: Synthesis of Bromo-Functionalized Metal-Organic Framework (MOF) Linkers

The bromine substituent on the aromatic ring provides a heavy atom for X-ray crystallographic phasing and can serve as a site for post-synthetic modification of MOFs [4]. The carboxylic acid and hydroxymethyl groups offer two distinct coordination modes to metal nodes, potentially leading to frameworks with unique topologies or enhanced stability. This dual functionality is not present in simpler bromobenzoic acid ligands .

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